3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione
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Overview
Description
3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione is a compound belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is derived from benzothiazole, a bicyclic structure containing both benzene and thiazole rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.
Preparation Methods
The synthesis of 3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione typically involves the diazotization of 6-ethoxybenzothiazole followed by coupling with 2,4-pentanedione. The reaction is carried out under acidic conditions, often using hydrochloric acid, and at low temperatures (0-5°C) to ensure the stability of the diazonium salt . Industrial production methods may involve similar steps but on a larger scale, with careful control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the conditions.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common reagents used in these reactions include hydrochloric acid for diazotization, sodium dithionite for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with cellular components. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione include other benzothiazole-based azo dyes, such as:
- 6-ethoxybenzothiazole-2-azo-4-nitrobenzene
- 6-ethoxybenzothiazole-2-azo-4-chlorobenzene
- 6-ethoxybenzothiazole-2-azo-4-methylbenzene
These compounds share the benzothiazole and azo group structures but differ in their substituents on the aromatic ring, leading to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
4882-90-0 |
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Molecular Formula |
C14H15N3O3S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C14H15N3O3S/c1-4-20-10-5-6-11-12(7-10)21-14(15-11)17-16-13(8(2)18)9(3)19/h5-7,13H,4H2,1-3H3 |
InChI Key |
JFPHQUYDPNVDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC(C(=O)C)C(=O)C |
Origin of Product |
United States |
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